molecular formula C30H16N2O4S B2370227 (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate CAS No. 476364-81-5

(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate

Cat. No.: B2370227
CAS No.: 476364-81-5
M. Wt: 500.53
InChI Key: LZTOVDCDQNCQSH-HMMYKYKNSA-N
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Description

The compound “(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a benzo[d]thiazol-2-yl ring, a cyanovinyl group, a phenyl ring, a 3-oxo-3H-benzo[f]chromene-2-carboxylate group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the cyanovinyl group might undergo addition reactions, while the carboxylate group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar functional groups, while its melting point would depend on the overall structure and molecular weight .

Scientific Research Applications

Antibacterial Activity

Coumarin derivatives, including those structurally related to (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, have shown moderate to high antibacterial activity against a variety of bacterial strains such as Staphylococcus aureus, Escherichia coli, and Enterobacter cloaco. These compounds display diverse inhibitory effects, depending on their concentration and the type of bacteria, with some being resistant at lower concentrations (Govori et al., 2013).

Biological Evaluation for Antimicrobial Properties

Further exploration into coumarin and thiazolidin-4-one derivatives has shown a promising avenue for antimicrobial application. These compounds were synthesized through various chemical reactions and tested for their efficacy against multiple bacteria and fungal organisms, indicating a potential for therapeutic use in treating infections (Ramaganesh et al., 2010).

Novel Synthesis Methods

Innovative synthesis methods have been developed for compounds with structural similarities, providing new pathways for creating derivatives with potential biological activities. These methods have enabled the production of compounds with precise structural configurations, which are crucial for their biological functions and potential applications in medicinal chemistry (Kavitha et al., 2018).

Antitumor Activity

Some coumarin and benzothiazole derivatives have been evaluated for their antitumor activities against various cancer cell lines. These studies have led to the identification of compounds with significant anticancer properties, providing a basis for further research into their use as potential antitumor agents (El-Helw et al., 2019).

Chemosensor Applications

Coumarin benzothiazole derivatives have been developed as chemosensors for the detection of cyanide anions. These compounds exhibit significant changes in their photophysical properties upon interaction with cyanide, making them useful tools for environmental monitoring and analytical chemistry applications (Wang et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific proteins or enzymes in the body .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on characterizing its physical and chemical properties, determining its reactivity, and investigating potential applications .

Properties

IUPAC Name

[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] 3-oxobenzo[f]chromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16N2O4S/c31-17-20(28-32-25-7-3-4-8-27(25)37-28)15-18-9-12-21(13-10-18)35-29(33)24-16-23-22-6-2-1-5-19(22)11-14-26(23)36-30(24)34/h1-16H/b20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTOVDCDQNCQSH-HMMYKYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)OC4=CC=C(C=C4)C=C(C#N)C5=NC6=CC=CC=C6S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)OC4=CC=C(C=C4)/C=C(\C#N)/C5=NC6=CC=CC=C6S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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